2-(1-Chloroethyl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6(8)7-4-2-3-5-9-7;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSMVNMIWFOECC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 1 Chloroethyl Pyridine Hydrochloride
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group attached to the pyridine (B92270) ring at the 2-position is analogous to a benzylic halide, making it susceptible to nucleophilic substitution reactions. The pyridine ring, being an electron-withdrawing group, can stabilize the transition state of such reactions.
Reactivity with Diverse Nucleophiles
2-(1-Chloroethyl)pyridine (B78673) hydrochloride is expected to react with a wide array of nucleophiles, leading to the displacement of the chloride ion. The general scheme for this reaction is a nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Common classes of nucleophiles that would likely react with 2-(1-chloroethyl)pyridine hydrochloride include:
Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) would react to form the corresponding ethers. Hydroxide ions (OH⁻) would lead to the formation of 2-(1-hydroxyethyl)pyridine.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are expected to yield the corresponding primary, secondary, and tertiary amines, respectively. stackexchange.com
Sulfur Nucleophiles: Thiolates (RS⁻) would readily form thioethers.
Carbon Nucleophiles: Enolates derived from β-dicarbonyl compounds, such as diethyl malonate and ethyl acetoacetate, could be used to form new carbon-carbon bonds. lookchem.comwikipedia.org Cyanide ions (CN⁻) would lead to the formation of the corresponding nitrile.
The reactivity of these nucleophiles would be influenced by their nucleophilicity and the reaction conditions (solvent, temperature, and presence of a base).
Table 1: Plausible Nucleophilic Substitution Reactions of 2-(1-Chloroethyl)pyridine
| Nucleophile | Product |
|---|---|
| RO⁻ (Alkoxide) | 2-(1-Alkoxyethyl)pyridine |
| RNH₂ (Primary Amine) | 2-(1-(Alkylamino)ethyl)pyridine |
| RS⁻ (Thiolate) | 2-(1-(Alkylthio)ethyl)pyridine |
| CN⁻ (Cyanide) | 2-(1-Cyanoethyl)pyridine |
This table represents expected products based on general principles of nucleophilic substitution reactions.
Stereochemical Outcomes in Nucleophilic Substitution at the Chiral Center
A critical aspect of the nucleophilic substitution reactions of 2-(1-chloroethyl)pyridine is the stereochemistry at the chiral center. The stereochemical outcome—inversion, retention, or racemization—is dependent on the reaction mechanism.
S(_N)2 Mechanism: If the reaction proceeds via a direct, one-step S(_N)2 pathway, it would result in the inversion of configuration at the chiral center. This is generally favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents.
S(_N)1 Mechanism: An S(_N)1 mechanism would involve the formation of a planar carbocation intermediate. The pyridine ring would significantly stabilize this carbocation through resonance. Subsequent attack by the nucleophile could occur from either face of the carbocation, leading to a racemic mixture of products. This pathway is favored by the use of weak nucleophiles and polar protic solvents.
The choice of reaction conditions would, therefore, be crucial in controlling the stereochemical outcome of the substitution reaction, which is of paramount importance in the synthesis of chiral molecules.
Alkylation and Functionalization of Organic Substrates
This compound can serve as an alkylating agent, introducing the 2-(1-pyridylethyl) moiety into various organic molecules.
Application as an Alkylating Agent in Complex Molecule Synthesis
This compound is a potential building block for the synthesis of more complex molecules, including pharmaceuticals and chiral ligands. For instance, the alkylation of β-dicarbonyl compounds can lead to the formation of precursors for various heterocyclic systems or functionalized carboxylic acids. researchgate.netquora.com The introduction of the pyridine ring can be particularly useful for its coordinating properties or for its role as a pharmacophore.
Regioselectivity and Stereocontrol in Alkylation Processes
In alkylation reactions, particularly with ambident nucleophiles like enolates, regioselectivity (C-alkylation vs. O-alkylation) can be an important consideration. Generally, C-alkylation is favored under conditions that promote thermodynamic control.
Stereocontrol in these alkylation reactions would be a significant challenge and a key area of investigation. If a racemic mixture of this compound is used, the product will also be racemic. However, if an enantiomerically pure form of the starting material is available, the potential for stereospecific alkylation exists, provided the reaction proceeds via a mechanism that preserves or inverts the stereochemistry in a predictable manner (i.e., S(_N)2).
Formation of Ligands and Coordination Complexes
The pyridine nitrogen atom in the product of nucleophilic substitution possesses a lone pair of electrons and can act as a ligand to coordinate with various metal ions. By introducing a second donor atom through the substitution reaction at the chloroethyl group, bidentate ligands can be synthesized.
For example, reaction with a primary amine would yield a 2-(1-aminoethyl)pyridine derivative, which is a classic bidentate N,N-donor ligand capable of forming stable chelate rings with transition metals. quimicaorganica.orggoogle.com The coordination chemistry of such ligands is extensive, with applications in catalysis, materials science, and bioinorganic chemistry.
The chirality of the ligand, originating from the 1-chloroethyl group, can be transferred to the resulting metal complex, which is a fundamental concept in asymmetric catalysis. The synthesis of enantiomerically pure ligands derived from 2-(1-chloroethyl)pyridine would be a valuable route to new chiral catalysts.
Table 2: Potential Chiral Ligands Derived from 2-(1-Chloroethyl)pyridine
| Nucleophile | Ligand Type | Potential Metal Complexes |
|---|---|---|
| RNH₂ | Bidentate (N,N) | Complexes with transition metals like Cu(II), Ni(II), Co(II) |
| RSH | Bidentate (N,S) | Complexes with soft metals like Pd(II), Pt(II) |
This table illustrates the potential for synthesizing chiral ligands and their subsequent use in coordination chemistry, based on established principles.
Synthesis of Pyridine-Based N-Donor Ligands
This compound serves as a valuable precursor for the synthesis of a variety of pyridine-based N-donor ligands. These ligands are crucial in the field of coordination chemistry for their ability to form stable complexes with a wide range of metal ions. The synthesis of these ligands typically involves the nucleophilic substitution of the chloride ion by a suitable nucleophile, such as an amine, thiol, or alcohol.
While specific examples utilizing this compound are not extensively documented, the synthesis of analogous ligands from similar precursors provides a clear indication of its synthetic utility. For instance, the reaction of 2-(chloromethyl)pyridine hydrochloride with various amines is a well-established method for preparing bidentate and tridentate ligands. It is anticipated that this compound would react in a similar fashion, with the secondary nature of the halide potentially influencing the reaction rate and conditions.
A notable example of ligand synthesis from a related compound involves the reaction of 2,6-dichloropyridine with lithiated 2-(1-phenylethyl)pyridine to form the tridentate pyridine donor ligand 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine. quora.com This synthesis highlights the utility of precursors with a substituted ethyl group at the 2-position of the pyridine ring in creating sterically hindered and electronically tuned ligands.
| Precursor | Nucleophile/Reagent | Resulting Ligand Type | Reference |
| 2,6-Dichloropyridine | Lithiated 2-(1-phenylethyl)pyridine | Tridentate N-donor | quora.com |
| 2-(Chloromethyl)pyridine | Amines, Thiols, Alcohols | Bidentate/Tridentate N, S, O-donors | General Knowledge |
Chelation Chemistry and Metal Complex Formation
Ligands derived from this compound are expected to exhibit rich chelation chemistry, readily forming complexes with a variety of metal ions. The pyridine nitrogen atom, along with the donor atom from the substituted ethyl group, can coordinate to a metal center, forming a stable chelate ring. The size and stability of this chelate ring will depend on the nature of the substituent introduced.
The formation of metal complexes with pyridine-based ligands is a cornerstone of coordination chemistry. sci-hub.se These complexes find applications in catalysis, materials science, and medicinal chemistry. For example, cobalt(II) chloride forms complexes with tetradentate ligands derived from the reaction of 2-vinylpyridine with piperazine and homopiperazine. nih.govwikipedia.org These complexes exhibit varying coordination geometries, including tetrahedral and pentacoordinate structures. nih.govwikipedia.org
The steric bulk introduced by the methyl group on the α-carbon of the ethyl chain in ligands derived from this compound is likely to influence the coordination geometry and stability of the resulting metal complexes. This steric hindrance can enforce specific coordination numbers and geometries, which can be advantageous in the design of catalysts with high selectivity.
| Metal Ion | Ligand Type | Coordination Geometry | Potential Application |
| Cobalt(II) | Pyridylethyl-derived diazacycloalkanes | Tetrahedral, Pentacoordinate | Catalysis, Materials |
| Mercury(II) | Tridentate pyridine donor | Irregular 'HgCN3' | Separation of Diastereomers |
| Various Transition Metals | General Pyridine-based N-donors | Octahedral, Tetrahedral, etc. | Catalysis, Medicinal Chemistry |
Other Reactivity Patterns
Beyond its utility in ligand synthesis, this compound can undergo other significant chemical transformations, including elimination reactions and modifications of the pyridine ring itself.
Potential for Elimination Reactions
The presence of a hydrogen atom on the carbon adjacent to the pyridine ring (the β-position to the chlorine) makes this compound susceptible to elimination reactions to form 2-vinylpyridine. The mechanism of this elimination can be influenced by the reaction conditions, particularly the strength of the base employed.
Studies on the closely related isomer, 2-(2-chloroethyl)pyridine, have shown that it undergoes elimination via an E1cb (Elimination Unimolecular conjugate Base) mechanism in the presence of a base. nih.govabertay.ac.uk This mechanism involves the initial deprotonation of the carbon adjacent to the pyridine ring to form a carbanion, followed by the loss of the chloride ion. The acidity of this proton is enhanced by the electron-withdrawing nature of the pyridine ring.
For 2-(1-Chloroethyl)pyridine, where the chlorine is on the α-carbon relative to the pyridine ring, the mechanism of elimination could differ. The acidity of the β-protons (on the methyl group) would be less pronounced compared to the α-protons in the 2-(2-chloroethyl) isomer. Therefore, under strongly basic conditions, an E2 (Elimination Bimolecular) mechanism, involving a concerted deprotonation and loss of the leaving group, might be favored. The borderline region between E1cb and E2 mechanisms has been a subject of combined experimental and theoretical studies for systems activated by a pyridine ring. nih.gov
| Substrate | Reaction Type | Mechanism | Product | Reference |
| 2-(2-Chloroethyl)pyridine | Elimination | E1cb | 2-Vinylpyridine | nih.govabertay.ac.uk |
| 2-(1-Chloroethyl)pyridine | Elimination (Predicted) | E2 (likely with strong base) | 2-Vinylpyridine | Inferred |
Transformations of the Pyridine Ring System in the Presence of the Chloroethyl Group
The pyridine ring of this compound can also undergo various transformations. The electron-withdrawing nature of the chloroethyl group can influence the reactivity of the pyridine ring towards electrophilic and nucleophilic attack.
Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are generally facilitated by electron-withdrawing groups. However, the position of the chloroethyl group at the 2-position may not significantly activate the ring towards SNAr at other positions. More commonly, the pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can further alter the reactivity of the molecule.
The synthesis of substituted pyridines often proceeds through the corresponding pyridine N-oxides. nih.gov While the direct transformation of the pyridine ring in this compound is not extensively detailed, the vast chemistry of pyridine and its derivatives suggests numerous possibilities for further functionalization, either before or after modification of the chloroethyl side chain.
Theoretical and Computational Investigations of 2 1 Chloroethyl Pyridine Hydrochloride
Conformational Analysis of the Chloroethyl Side Chain
The chloroethyl side chain of 2-(1-Chloroethyl)pyridine (B78673) hydrochloride is not static; it possesses rotational freedom around the single bonds, leading to various spatial arrangements known as conformations. Conformational analysis seeks to identify the most stable of these arrangements and the energy barriers that separate them.
The energy barrier to rotation determines the rate of interconversion between conformers. In ethane, for example, the rotational barrier is relatively low, allowing for rapid interconversion at room temperature. For 2-(1-Chloroethyl)pyridine hydrochloride, the rotational barrier would likely be higher due to the presence of the bulkier chlorine atom and the pyridine (B92270) ring.
A hypothetical potential energy surface for the rotation around the C-C bond in the chloroethyl side chain is presented below. The dihedral angle is defined by the plane of the pyridine ring and the C-Cl bond.
| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti-periplanar | 180 | 0.0 | Most stable conformer with minimal steric hindrance. |
| Gauche | 60 | 1.2 | Less stable due to steric interaction between the chlorine and the pyridine ring. |
| Eclipsed | 0 | 4.5 | Transition state with maximum steric repulsion. |
| Gauche | -60 | 1.2 | Equivalent in energy to the other gauche conformer. |
Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules, which in turn govern their reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure of molecules. A DFT study on a positional isomer, 4-chloromethyl pyridine hydrochloride, using the B3LYP functional and 6-311++G(d,p) basis set, provides a framework for understanding the likely structural parameters of the 2-(1-Chloroethyl)pyridine isomer. nih.gov Such calculations would yield an optimized molecular geometry, providing precise bond lengths and angles.
For this compound, DFT calculations would likely show a pyridine ring that is largely planar, with the nitrogen atom and the chloroethyl substituent lying in or very close to this plane. The bond lengths within the pyridine ring would exhibit the characteristic aromatic nature of the ring. The C-Cl bond length would be consistent with that of a typical alkyl chloride.
A hypothetical table of selected optimized geometric parameters for this compound, based on expectations from DFT calculations, is provided below.
| Parameter | Calculated Value |
|---|---|
| C-Cl Bond Length (Å) | 1.80 |
| C-C (side chain) Bond Length (Å) | 1.53 |
| C-N-C Bond Angle (°) | 117.5 |
| C-C-Cl Bond Angle (°) | 110.2 |
Analysis of Frontier Molecular Orbitals (FMOs) and Electrophilicity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
In a study on a pyridine derivative, it was noted that the HOMO is often located on the pyridine ring and associated functional groups, while the LUMO is frequently centered on the pyridine ring itself. researchgate.net For this compound, the HOMO would likely be distributed over the pyridine ring, while the LUMO would be expected to have significant contributions from the C-Cl antibonding orbital, making this site susceptible to nucleophilic attack.
The electrophilicity index, a global reactivity descriptor, can also be calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater susceptibility to attack by nucleophiles. The presence of the electron-withdrawing chloroethyl group and the protonated pyridine nitrogen would be expected to result in a significant electrophilicity index for this molecule.
A hypothetical table of FMO energies and related properties for this compound is shown below.
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -9.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 8.3 |
| Electrophilicity Index | 3.5 |
Molecular Dynamics Simulations for Solvent Effects and Reaction Pathways
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the investigation of processes such as solvation and the exploration of reaction pathways over time.
For this compound, MD simulations in an aqueous environment would be particularly insightful. Water is a polar solvent, and its interactions with the charged pyridinium (B92312) ion and the polar chloroethyl group would significantly influence the compound's behavior. Simulations could reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves to interact with the positive charge on the pyridine ring and the partial charges on the chloroethyl group.
MD simulations can also be used to explore the initial stages of chemical reactions. For instance, the approach of a nucleophile towards the electrophilic carbon atom of the chloroethyl group could be simulated. By calculating the potential of mean force along a reaction coordinate, it is possible to estimate the free energy barrier for the reaction, providing insights into the reaction kinetics. While specific MD simulation studies on this compound are not documented in the provided search results, the methodologies are well-established for studying similar systems, such as substituted pyridines and ions in solution.
A hypothetical table summarizing the expected outcomes from an MD simulation of this compound in water is presented below.
| Simulation Parameter | Expected Outcome |
|---|---|
| Radial Distribution Function g(r) of water around the pyridinium nitrogen | A sharp first peak indicating a well-defined first solvation shell. |
| Coordination Number of water around the pyridinium ion | An average of 4-6 water molecules in the first solvation shell. |
| Potential of Mean Force for Nucleophilic Attack | An energy barrier consistent with an SN2 reaction mechanism. |
Advanced Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(1-Chloroethyl)pyridine (B78673) hydrochloride, NMR would provide unambiguous evidence of its covalent structure and connectivity.
Assignment of ¹H and ¹³C NMR Chemical Shifts
A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is the first step in the structural verification of 2-(1-Chloroethyl)pyridine hydrochloride. While specific, experimentally determined spectra for this compound are not available in the reviewed literature, a hypothetical analysis can be described.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The four protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nature of the protonated nitrogen atom and the chloroethyl substituent. The methine proton (-CH(Cl)-) of the ethyl group would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a doublet, coupled to the methine proton.
The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. The five carbons of the pyridinium (B92312) ring would resonate in the aromatic region of the spectrum. The two carbons of the 1-chloroethyl side chain—the methine carbon and the methyl carbon—would appear in the aliphatic region, with the carbon atom bonded to the chlorine atom being significantly downfield shifted due to the halogen's electronegativity.
A data table for these assignments would typically be presented as follows:
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | Predicted Value |
| C3 | Predicted Value | Predicted Value |
| C4 | Predicted Value | Predicted Value |
| C5 | Predicted Value | Predicted Value |
| C6 | Predicted Value | Predicted Value |
| Cα (CH) | Predicted Value | Predicted Value |
| Cβ (CH₃) | Predicted Value | Predicted Value |
Note: This table is for illustrative purposes only, as experimental data is not available.
Elucidation of Stereochemistry via Advanced NMR Techniques
The 1-chloroethyl group attached to the pyridine ring at the second position contains a chiral center at the carbon atom bearing the chlorine. This means that this compound exists as a pair of enantiomers. While standard ¹H and ¹³C NMR of a racemic mixture would not distinguish between these enantiomers, advanced NMR techniques are critical for stereochemical analysis.
Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the preferred conformation of the chloroethyl side chain relative to the pyridine ring. For stereochemical assignment, the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR would be necessary. These agents interact differently with each enantiomer, leading to the formation of diastereomeric complexes that exhibit separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric purity. No such studies have been reported for this specific compound in the available literature.
Mass Spectrometry for Reaction Monitoring and Identification of Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm the molecular formula of the corresponding cation, C₇H₉ClN⁺. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two major peaks separated by two mass units. While standard mass spectra for related isomers are available, specific HRMS data for 2-(1-Chloroethyl)pyridine have not been found in the scientific literature.
Table 2: Expected HRMS Data for the 2-(1-Chloroethyl)pyridinium Cation
| Ion | Elemental Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| [M]⁺ | [C₇H₉³⁵ClN]⁺ | Calculated Value | Not Available |
| [M+2]⁺ | [C₇H₉³⁷ClN]⁺ | Calculated Value | Not Available |
Note: This table illustrates the expected data format. Experimental values are not available.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound.
Analysis of Crystal Packing and Intermolecular Interactions
A single-crystal X-ray diffraction study of this compound would reveal how the individual molecules are arranged in the crystal lattice. Key features of interest would include intermolecular interactions such as hydrogen bonds between the pyridinium N-H group and the chloride counter-ion (Cl⁻). Other non-covalent interactions, like π-π stacking between pyridine rings or halogen bonding involving the chlorine atom of the ethyl group, could also play a significant role in stabilizing the crystal structure. Despite searches of crystallographic databases, no published crystal structure for this specific compound is available.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(1-Chloroethyl)pyridine |
| 2-acetylpyridine |
| 2-(chloromethyl)pyridine |
| 2-(chloromethyl)pyridine hydrochloride |
| 2-Chloro-5-(chloromethyl)pyridine |
| Betahistine |
| 1-(pyridine-2-yl)ethanol |
Determination of Absolute Configuration
The 2-(1-Chloroethyl)pyridine moiety possesses a chiral center at the carbon atom bonded to the chlorine, the pyridine ring, a methyl group, and a hydrogen atom. This chirality gives rise to two enantiomers, (R)-2-(1-chloroethyl)pyridine and (S)-2-(1-chloroethyl)pyridine. When protonated to form the hydrochloride salt, the chirality is retained. The determination of the absolute configuration of a specific enantiomer is a critical aspect of its characterization, particularly in fields such as asymmetric synthesis and pharmaceutical development where stereochemistry dictates biological activity.
While specific studies on the resolution and absolute configuration determination of this compound are not widely reported in publicly accessible literature, the methodologies for such a determination are well-established. Techniques such as X-ray crystallography of a single crystal of one of the enantiomers, especially when co-crystallized with a chiral auxiliary of known absolute configuration, is the most definitive method.
Another powerful technique is Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum can be compared with the theoretically predicted spectrum for a given enantiomer (e.g., the R-enantiomer) calculated using quantum chemical methods. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The protonation of the pyridine nitrogen leads to the formation of an N-H bond, which gives rise to a broad absorption band in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the pyridine ring and the ethyl group are typically observed in the 2800-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the aromatic pyridine ring will produce a series of sharp bands between 1400 and 1650 cm⁻¹. The C-Cl stretching vibration, a key feature of this molecule, is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also be characterized by vibrations of the pyridine ring, with strong bands often observed for the symmetric ring breathing modes. The C-Cl stretch, while sometimes weak in the IR spectrum, can produce a distinct signal in the Raman spectrum.
A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below. It is important to note that these are approximate ranges and the exact peak positions can be influenced by the sample's physical state (solid or solution) and intermolecular interactions.
| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (pyridinium) | 2500 - 3300 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C and C=N Ring Stretch | 1400 - 1650 | IR, Raman |
| C-Cl Stretch | 600 - 800 | IR, Raman |
Emerging Research Directions and Future Prospects
Development of Novel Synthetic Routes with Improved Efficiency
Currently, specific research on novel and more efficient synthetic routes for 2-(1-chloroethyl)pyridine (B78673) hydrochloride is not widely published. The synthesis of chloro-substituted pyridine (B92270) derivatives often involves multi-step processes that may have limitations in terms of yield, cost, and environmental impact. General advancements in the synthesis of substituted pyridines focus on methodologies such as C-H activation, cycloaddition reactions, and various cross-coupling strategies.
Future research could potentially explore the adaptation of these modern synthetic methods for the efficient production of 2-(1-chloroethyl)pyridine hydrochloride. A possible synthetic pathway could involve the chlorination of the corresponding alcohol, 1-(pyridin-2-yl)ethanol. The development of a more direct, one-pot synthesis from readily available precursors would represent a significant improvement in efficiency.
Table 1: Potential Future Research Directions for Synthesis
| Research Direction | Potential Benefits |
| Direct C-H functionalization of ethylpyridine | Reduced number of synthetic steps, improved atom economy. |
| Catalytic chlorination of 1-(pyridin-2-yl)ethanol | Milder reaction conditions, higher selectivity, and yield. |
| Flow chemistry synthesis | Improved safety, scalability, and process control. |
Exploration of New Catalytic Applications in Organic Transformations
There is limited specific information in peer-reviewed literature detailing the catalytic applications of this compound. However, some commercial suppliers suggest that the free base form, 2-(1-chloroethyl)pyridine, can be used as a catalyst in certain organic reactions, such as chlorinations and transfer hydrogenations. biosynth.com The presence of the pyridine nitrogen atom and the reactive chloroethyl group suggests potential for this compound to act as a ligand for metal catalysts or as an organocatalyst itself.
Future research could systematically investigate the catalytic activity of 2-(1-chloroethyl)pyridine and its derivatives. This could involve screening its effectiveness in a variety of organic transformations, including cross-coupling reactions, asymmetric synthesis, and polymerization reactions. The electronic and steric properties of the 2-(1-chloroethyl)pyridine ligand could be tuned to optimize catalytic performance.
Advances in Computational Modeling for Predictive Chemistry
There are no specific computational modeling studies focused on this compound found in the current scientific literature. However, computational methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, reactivity, and spectroscopic properties of pyridine derivatives. Such studies provide valuable insights into reaction mechanisms, catalyst design, and the prediction of molecular properties.
Future computational research could focus on this compound to:
Predict its reactivity in various chemical reactions.
Model its interaction with metal centers to evaluate its potential as a ligand in catalysis.
Simulate its spectroscopic properties (NMR, IR, UV-Vis) to aid in its characterization.
Investigate its potential for intermolecular interactions in the context of materials science.
These computational studies would be invaluable in guiding experimental work and accelerating the discovery of new applications for this compound.
Integration into Advanced Materials Science Research
The use of this compound as a precursor in advanced materials science, such as for polymers or in supramolecular chemistry, is not documented in the available research. Pyridine-containing polymers and supramolecular assemblies are of significant interest due to their unique electronic, optical, and coordination properties.
Hypothetically, the reactive chloroethyl group in this compound could be utilized for its incorporation into polymer chains through nucleophilic substitution reactions. This could lead to the development of functional polymers with applications in areas such as:
Polymer-supported catalysts: The pyridine moiety could be used to chelate metal catalysts.
Conducting polymers: The aromatic pyridine ring could be part of a conjugated polymer backbone.
Smart materials: Polymers that respond to stimuli such as pH or the presence of metal ions.
In supramolecular chemistry, the pyridinium (B92312) form of the molecule could engage in non-covalent interactions like hydrogen bonding and π-π stacking to form well-defined architectures. Future research in this area would first require fundamental studies on the synthesis and properties of materials derived from this specific precursor.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(1-Chloroethyl)pyridine hydrochloride, and what factors critically influence reaction efficiency?
- Answer : The compound can be synthesized via nucleophilic substitution, leveraging the reactivity of the chloroethyl group. Key parameters include:
- Solvent polarity : Polar aprotic solvents like DMF or DMSO enhance nucleophilic attack due to their high dielectric constants .
- Temperature : Elevated temperatures (e.g., 60–100°C) accelerate substitution but may increase side reactions like elimination.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
- Example protocol: Reacting 2-(1-hydroxyethyl)pyridine with thionyl chloride (SOCl₂) under reflux, followed by HCl neutralization.
Q. How is the compound characterized spectroscopically, and what spectral markers confirm its structural integrity?
- Answer :
- ¹H/¹³C NMR :
- Pyridine ring protons appear as deshielded signals (δ 7.5–8.5 ppm).
- Chloroethyl group protons split into a triplet (CH₂Cl, δ 3.8–4.2 ppm) and a quartet (CH₃, δ 1.5–2.0 ppm) .
- FT-IR : C-Cl stretching at 550–650 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹ .
- Mass spectrometry : Molecular ion peak at m/z corresponding to C₇H₉ClN·HCl (exact mass: 183.03 g/mol) .
Advanced Questions
Q. How can nucleophilic substitution reactions involving this compound be optimized to minimize by-products?
- Answer :
- Design of Experiments (DOE) : Systematic variation of stoichiometry (e.g., 1.2–2.0 equiv nucleophile), solvent (DMF vs. acetonitrile), and temperature to identify optimal conditions .
- By-product analysis : Use HPLC-UV (e.g., C18 column, 254 nm detection) to quantify elimination products (e.g., vinylpyridine derivatives) and adjust reaction time/pH to suppress them .
- Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify rate-limiting steps and adjust catalyst loading .
Q. What methodologies resolve discrepancies in reported reaction yields or by-product profiles across studies?
- Answer :
- Controlled replication : Standardize reagent purity (e.g., ≥95% by HPLC) and anhydrous conditions to eliminate variability .
- Advanced analytics :
- GC-MS or LC-MS : Detect trace impurities (e.g., residual solvents or degradation products) that may skew yields .
- X-ray crystallography : Confirm structural assignments if NMR data is ambiguous .
- Statistical validation : Apply t-tests or ANOVA to compare datasets, ensuring significance thresholds (p < 0.05) are met .
Q. What strategies mitigate hygroscopicity and enhance storage stability for this compound?
- Answer :
- Lyophilization : Freeze-dry the compound to remove residual water, reducing hydrolysis risk .
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
